molecular formula C8H4F4O2 B581336 2-Fluoro-3-(trifluoromethoxy)benzaldehyde CAS No. 1159512-58-9

2-Fluoro-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B581336
CAS No.: 1159512-58-9
M. Wt: 208.112
InChI Key: IKUSXOFNQSIUDU-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzaldehyde core. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

2-Fluoro-3-(trifluoromethoxy)benzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

The safety data sheet for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity upon single exposure . The target organ is the respiratory system .

Future Directions

2-Fluoro-3-(trifluoromethoxy)benzaldehyde may be used in the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a fluorobenzaldehyde precursor. One common method is the reaction of 2-fluorobenzaldehyde with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in the para position.

    2-(Trifluoromethoxy)benzaldehyde: Similar structure but without the fluorine atom.

Uniqueness

2-Fluoro-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUSXOFNQSIUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672900
Record name 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-58-9
Record name 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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